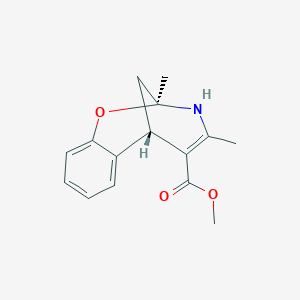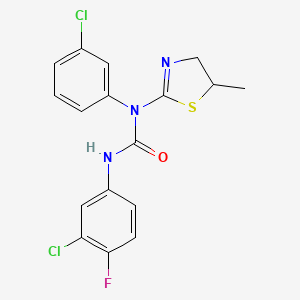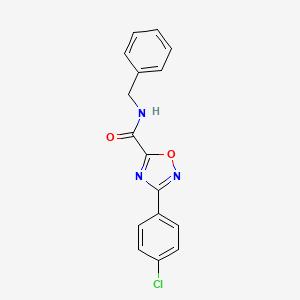![molecular formula C29H25N3O2 B11478041 1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11478041.png)
1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique structure combining a methoxyphenyl group, a naphthylmethyl group, and a benzodiazolyl group attached to a pyrrolidinone core
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol derivatives using reagents like methyl iodide in the presence of a base.
Synthesis of the Naphthylmethyl Group: This involves the alkylation of naphthalene derivatives, often using benzyl halides under Friedel-Crafts alkylation conditions.
Construction of the Benzodiazolyl Group: This typically involves the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives.
Assembly of the Pyrrolidinone Core: This can be synthesized through the cyclization of amino acids or their derivatives.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The benzodiazolyl group can be reduced to a benzodiazoline using hydrogenation conditions.
Substitution: The naphthylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar compounds to 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include:
1-(3-METHOXYPHENYL)-3-NAPHTHALEN-1-YL-PROPENONE: This compound shares the methoxyphenyl and naphthyl groups but differs in the core structure.
1-(4-METHOXYPHENYL)-2-(NAPHTHALENE-1-YL)-1H-PHENANTHRO[9,10-D]IMIDAZOLE: This compound has a similar aromatic system but a different heterocyclic core.
The uniqueness of 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C29H25N3O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H25N3O2/c1-34-27-16-7-6-15-26(27)31-19-22(17-28(31)33)29-30-24-13-4-5-14-25(24)32(29)18-21-11-8-10-20-9-2-3-12-23(20)21/h2-16,22H,17-19H2,1H3 |
InChI Key |
SNCUBBQBOPILER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazole](/img/structure/B11477963.png)

![1-methyl-4-(4-methylphenyl)-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11477973.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11477978.png)

![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11477992.png)
![1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11477993.png)
![N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide](/img/structure/B11477994.png)
![3-Amino-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11478006.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11478014.png)
![1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine](/img/structure/B11478026.png)

![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478037.png)
![7-[4-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478048.png)
